molecular formula C11H10F2N2O3 B1411533 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde CAS No. 1779119-92-4

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1411533
CAS No.: 1779119-92-4
M. Wt: 256.21 g/mol
InChI Key: TVTOKYXZOXERDJ-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a difluoropyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde typically involves the introduction of the difluoropyrrolidinyl group to a benzaldehyde derivative. One common method includes the reaction of 2-nitrobenzaldehyde with 3,3-difluoropyrrolidine under specific conditions to achieve the desired product. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The difluoropyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Reduction: 4-(3,3-Difluoropyrrolidin-1-yl)-2-aminobenzaldehyde

    Oxidation: 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzoic acid

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropyrrolidinyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-aminobenzaldehyde
  • 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzoic acid
  • 3,3-Difluoropyrrolidine derivatives

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is unique due to the presence of both a difluoropyrrolidinyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOKYXZOXERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

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